Chemical Architecture and Synthesis of N-T-Boc-Trp-Met-Phe Amide
Chemical Architecture and Synthesis of N-T-Boc-Trp-Met-Phe Amide
Executive Summary
N-T-Boc-Trp-Met-Phe amide (CAS: 104180-24-7) is a highly specialized synthetic tripeptide derivative utilized extensively in neuropharmacological research and peptide chemistry[1]. Widely recognized by its synonym, des-Asp³-gastrin related peptide , this molecule is a truncated, modified analog of Cholecystokinin-4 (CCK-4)[2]. By deliberately omitting the critical aspartic acid residue found in the natural CCK/gastrin sequence and capping the N-terminus with a lipophilic tert-butoxycarbonyl (Boc) group, researchers have created a vital tool compound for mapping the structure-activity relationship (SAR) of CCK-B receptors in the central nervous system.
This whitepaper provides an in-depth technical analysis of its molecular architecture, pharmacological significance, and a field-proven, self-validating protocol for its synthesis.
Molecular Architecture & Physicochemical Profile
The structural integrity of Boc-Trp-Met-Phe-NH₂ is defined by four distinct chemical moieties, each contributing to its overall stability and receptor interaction profile:
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N-Terminal Boc Group (tert-Butoxycarbonyl): A bulky, lipophilic protecting group that prevents N-terminal exopeptidase degradation and increases the peptide's overall hydrophobicity, aiding in membrane permeability.
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L-Tryptophan (Trp): Features an electron-rich indole ring that participates in crucial
stacking and hydrophobic interactions within receptor binding pockets. -
L-Methionine (Met): Contains a flexible thioether side chain. It is highly susceptible to oxidation (forming methionine sulfoxide), necessitating careful handling during synthesis and storage.
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L-Phenylalanine Amide (Phe-NH₂): The C-terminal primary amide is a direct mimic of the post-translational amidation found in endogenous gastrin and CCK. This amidation is an absolute requirement for biological recognition; a free C-terminal carboxylic acid would render the peptide biologically inert.
Quantitative Data Summary
| Property | Value |
| Chemical Name | N-tert-butoxycarbonyl-L-tryptophyl-L-methionyl-L-phenylalaninamide[1] |
| CAS Registry Number | 104180-24-7[2] |
| Molecular Formula | C |
| Molecular Weight | 581.73 g/mol [3] |
| Sequence | Boc-Trp-Met-Phe-NH₂[4] |
| Synonym | des-Asp³-gastrin related peptide[2] |
Pharmacological Significance: The CCK/Gastrin Axis
To understand the utility of Boc-Trp-Met-Phe-NH₂, one must examine the endogenous. CCK-4 (Trp-Met-Asp-Phe-NH₂) is the minimal sequence required to activate the CCK-B receptor, a G-protein coupled receptor (GPCR) predominantly localized in the brain and associated with anxiety and panic genesis.
The Asp³ residue in CCK-4 is the primary pharmacophore responsible for receptor activation. Its acidic carboxylate side chain forms a critical salt bridge with a basic residue (typically an arginine) deep within the CCK-B receptor binding pocket.
By synthesizing the des-Asp³ analog (Boc-Trp-Met-Phe-NH₂), this critical salt bridge is abolished. Consequently, the peptide loses its agonistic activity but retains enough structural homology (via Trp and Phe) to occupy the binding site. This makes it an invaluable competitive antagonist scaffold and a negative control in neuropharmacological assays.
Structural disruption of CCK-B receptor binding caused by des-Asp³ modification.
Synthesis Methodology: Liquid-Phase Peptide Synthesis (LPPS)
The Strategic Imperative of LPPS
While Solid-Phase Peptide Synthesis (SPPS) is the modern standard, it is fundamentally incompatible with the synthesis of Boc-Trp-Met-Phe-NH₂ if standard Rink Amide resins are used. Cleavage from a Rink Amide resin requires 95% Trifluoroacetic Acid (TFA), which would completely strip the vital N-terminal Boc group.
To preserve the Boc group and achieve high purity for this short tripeptide, is the gold standard. LPPS allows for precise control over deprotection conditions and avoids harsh global cleavage.
Liquid-Phase Peptide Synthesis (LPPS) workflow for Boc-Trp-Met-Phe-NH2.
Step-by-Step Experimental Protocol
Materials Required: H-Phe-NH₂·HCl, Boc-Met-OH, Boc-Trp-OH, EDC·HCl, HOBt, DIPEA, DMF, DCM, 4M HCl in Dioxane.
Step 1: Dipeptide Formation (Boc-Met-Phe-NH₂)
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Activation & Coupling: Dissolve H-Phe-NH₂·HCl (1.0 eq) and Boc-Met-OH (1.1 eq) in a 1:1 mixture of DMF/DCM. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt (pH ~8). Cool to 0°C, then add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Stir for 30 mins at 0°C, then warm to room temperature and stir for 12 hours.
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Causality Note: EDC is utilized instead of standard DCC because its urea byproduct is highly water-soluble. This allows the byproduct to be effortlessly washed away during aqueous extraction, ensuring a self-purifying step. HOBt is critical to form an active ester, suppressing the racemization of the methionine
-carbon.
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Aqueous Workup: Concentrate the reaction under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with 5% KHSO₄ (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield Boc-Met-Phe-NH₂.
Step 2: Boc Deprotection (H-Met-Phe-NH₂·HCl)
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Acidolysis: Dissolve Boc-Met-Phe-NH₂ in a minimal volume of DCM. Add 10 volumes of 4M HCl in Dioxane. Stir at room temperature for 1 hour.
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Causality Note: HCl/Dioxane is strictly preferred over TFA here. It yields a stable, solid hydrochloride salt that is easily isolated by precipitation, completely avoiding the hygroscopic, oily residues typically associated with TFA salts.
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Isolation: Precipitate the free amine by adding the mixture dropwise to ice-cold diethyl ether. Filter, wash with cold ether, and dry under vacuum to yield H-Met-Phe-NH₂·HCl.
Step 3: Tripeptide Formation (Boc-Trp-Met-Phe-NH₂)
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Final Coupling: Dissolve H-Met-Phe-NH₂·HCl (1.0 eq) and Boc-Trp-OH (1.1 eq) in DMF. Add DIPEA (2.5 eq), cool to 0°C, and add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir overnight at room temperature.
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Causality Note (Critical Expertise): Notice that Tryptophan is introduced at the very last step. The electron-rich indole ring of Trp is notoriously susceptible to alkylation by tert-butyl cations generated during Boc deprotection. By coupling Boc-Trp-OH last, the indole ring is never exposed to acidic deprotection conditions. This brilliant sequencing eliminates the risk of side reactions and bypasses the need for malodorous scavenger cocktails (like ethanedithiol).
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Final Workup: Repeat the aqueous washing sequence from Step 1. The resulting crude peptide can be purified via recrystallization from EtOAc/Hexane or preparative RP-HPLC.
Analytical Validation
To verify the integrity of the synthesized Boc-Trp-Met-Phe-NH₂, the following analytical self-validation loop must be executed:
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RP-HPLC: Utilize a C18 column with a linear gradient of Water/Acetonitrile (containing 0.1% Formic Acid, not TFA, to prevent on-column Boc degradation). A single sharp peak indicates the absence of diastereomers (confirming HOBt successfully prevented racemization).
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ESI-LC/MS: Confirm the mass. The expected monoisotopic mass is 581.27 Da. Look for the
peak at m/z 582.3 and the sodium adduct at m/z 604.3 .
References
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Cholecystokinin Receptors Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]
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Liquid-Phase Peptide Synthesis Source: ScienceDirect (Comprehensive Organic Synthesis) URL:[Link]
